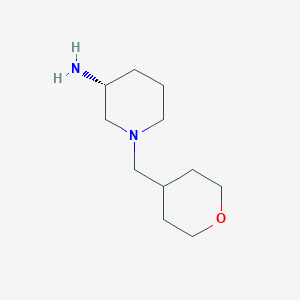

(R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine

Description

(R)-1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is a chiral amine featuring a piperidine core substituted with a tetrahydro-2H-pyran-4-ylmethyl group at the nitrogen atom. The stereochemistry at the piperidin-3-amine position (R-configuration) is critical for its biological interactions. This compound is structurally characterized by:

- Piperidine ring: A six-membered amine ring contributing to conformational flexibility and basicity.

- Tetrahydro-2H-pyran-4-ylmethyl substituent: A cyclic ether moiety that enhances solubility and metabolic stability.

Properties

IUPAC Name |

(3R)-1-(oxan-4-ylmethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-11-2-1-5-13(9-11)8-10-3-6-14-7-4-10/h10-11H,1-9,12H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYANGVRXISUNR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate: This can be achieved by hydrogenating 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran in the presence of Raney Nickel and ethanol under 90 psi at room temperature for 3 days.

Coupling with Piperidine: The intermediate is then coupled with piperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for nucleophilic substitution often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action for ®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table compares (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine with similar compounds:

*Calculated based on molecular formula C₁₁H₂₂N₂O.

Structural and Functional Differences

Core Heterocycle: Piperidine vs. Pyrrolidine: The six-membered piperidine ring (target compound) offers greater flexibility and basicity (pKa ~11) compared to the five-membered pyrrolidine (pKa ~9.5), influencing receptor binding and pharmacokinetics . Indole vs. Piperidine: A-834,735’s indole core () enables π-π stacking interactions, making it suitable for cannabinoid receptor binding, unlike the target compound’s aliphatic piperidine .

Substituent Effects :

- Tetrahydro-2H-pyran-4-ylmethyl Group : Common in the target compound and analogs (e.g., ), this group improves solubility via ether oxygen hydrogen bonding .

- Trifluoromethyl and Tosyl Groups : Substituents in and enhance lipophilicity and metabolic resistance but may reduce aqueous solubility .

Stereochemistry :

- The R-configuration in the target compound and its pyrrolidine analog () is crucial for enantioselective interactions, as seen in many CNS-targeting drugs .

Biological Activity

(R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is a chiral amine compound characterized by a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group. This compound has garnered interest for its potential applications in medicinal chemistry and as a building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N3O |

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine |

| CAS Number | 1286274-47-2 |

Synthesis

The synthesis typically involves:

- Formation of the Tetrahydro-2H-pyran Intermediate : Hydrogenation of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran.

- Coupling with Piperidine : The intermediate is coupled with piperidine under suitable conditions to yield the final product.

The biological activity of (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its chiral nature may lead to unique pharmacological properties due to specific binding interactions.

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties, potentially making (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine a candidate for further investigation in this area.

- Antiparasitic Activity : Similar compounds have shown efficacy against parasites in mouse models, indicating potential applications in treating parasitic infections.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related piperidine derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various pathogens. This suggests that (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine could be effective in developing new antimicrobial agents.

Study 2: Antiparasitic Potential

Research on structurally similar compounds demonstrated moderate efficacy against Plasmodium berghei in mouse models, with a notable reduction in parasitemia at doses around 40 mg/kg. This highlights the potential for (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amines as antiparasitic agents.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity |

|---|---|

| (S)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-am | Different pharmacological profile |

| Racemic mixture of 1-(tetrahydro-2H-pyran) | Varies in activity |

The enantiomeric forms and racemic mixtures may exhibit different biological activities, emphasizing the importance of stereochemistry in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.